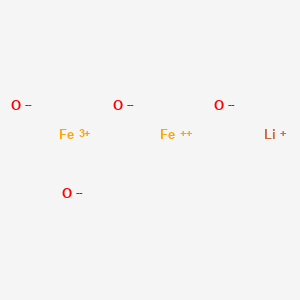
2,4-Dimethyl-3-fluorobenzoic acid
Descripción general
Descripción
2,4-Dimethyl-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-fluorobenzoic acid can be represented by the InChI code:1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid group with fluorine and two methyl groups attached to the benzene ring. Physical And Chemical Properties Analysis
2,4-Dimethyl-3-fluorobenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Rapid Solid Phase Synthesis for PET Imaging
A novel approach for radiolabelling short peptides with fluorobenzoic acid for use in PET imaging was developed, significantly enhancing the application of peptides in PET. This method involved synthesizing linear peptides and labeling them in situ with fluorobenzoic acid, yielding high radiochemical purity without the need for HPLC purification. This technique could potentially advance the use of PET imaging peptides in medical diagnostics and research (Sutcliffe-Goulden et al., 2002).
Fluorescent Quenching Detection
Fluorobenzoic acid derivatives have been applied in the development of exclusive fluorescence sensors. One study synthesized a compound from commercial fluorene, which demonstrated high efficiency for detecting nitrophenol and acetate ions, showcasing its potential as a sensitive fluorescence sensor (Ni et al., 2016).
Crystallographic Studies
Research into the conformational polymorphism of molecular complexes involving fluorobenzoic acid revealed significant insights into the packing of dimeric units and the role of hydrogen bonds in determining polymorph structures. Such studies are crucial for understanding the structural aspects of molecular compounds, which can influence their chemical behavior and application potential (Thomas et al., 2011).
Development of Lanthanide Complexes
The construction of lanthanide complexes with fluorobenzoic acid has been explored for their thermodynamic and fluorescent properties. These complexes exhibit potential applications in materials science and optical technologies due to their distinct thermal behavior and fluorescence capabilities (Du et al., 2021).
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate and fluorobenzoic acid have been synthesized for luminescence sensing of chemicals. These frameworks demonstrate the ability to selectively sense benzaldehyde derivatives, indicating their potential use in chemical sensing and environmental monitoring (Shi et al., 2015).
Safety and Hazards
The safety information for 2,4-Dimethyl-3-fluorobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
The interaction of benzoic acid derivatives with their targets can lead to changes in cellular function and potentially influence disease progression .
Propiedades
IUPAC Name |
3-fluoro-2,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYXSNDQKZGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654285 | |
| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-fluorobenzoic acid | |
CAS RN |
26583-81-3 | |
| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)



![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)



